Dotriacontane

Catalog No.
S567406
CAS No.
544-85-4
M.F
C32H66
M. Wt
450.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dotriacontane

CAS Number

544-85-4

Product Name

Dotriacontane

IUPAC Name

dotriacontane

Molecular Formula

C32H66

Molecular Weight

450.9 g/mol

InChI

InChI=1S/C32H66/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3

InChI Key

QHMGJGNTMQDRQA-UHFFFAOYSA-N

SMILES

Array

solubility

Insoluble in water
Slightly soluble in ethanol, chloroform; soluble in ether, carbon tetrachloride; very soluble in benzene

Synonyms

dotriacontane, n-dotriacontane

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC

The exact mass of the compound Dotriacontane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 4.62x10-12 mg/l at 25 °c (est)insoluble in waterslightly soluble in ethanol, chloroform; soluble in ether, carbon tetrachloride; very soluble in benzene. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6361. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Supplementary Records. It belongs to the ontological category of long-chain alkane in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.
  • Material Science

    Due to its long carbon chain structure, dotriacontane can self-assemble into specific ordered arrangements at the molecular level. This property allows researchers to study its potential use in the development of novel materials with specific characteristics, such as improved lubricants or electronic components [].

  • Biochemistry

    Dotriacontane can be found in beehive wax []. Researchers are investigating its role in the physical properties of wax and how it interacts with other components within the hive. Understanding these interactions could provide insights into the biology of bees and their honey production.

  • Environmental Science

    Dotriacontane is one of the components found in plant cuticular waxes []. These waxes play a vital role in protecting plants from environmental stresses. Studying dotriacontane can contribute to a better understanding of plant-environment interactions and the development of pest or disease resistant crops.

  • The research applications mentioned above are ongoing areas of scientific exploration.
  • More studies are needed to fully understand the potential of dotriacontane in these fields.

Dotriacontane is a saturated hydrocarbon belonging to the alkane family, characterized by its long carbon chain. Its chemical formula is C32H66C_{32}H_{66}, with a molecular weight of approximately 450.87 g/mol. It is also known by other names, including n-Dotriacontane and Bicetyl. Dotriacontane is a colorless, waxy solid at room temperature, with a melting point around 343 K and a boiling point of approximately 740 K . This compound is primarily derived from natural sources such as plant waxes and is often utilized in various industrial applications.

Dotriacontane undergoes typical alkane reactions, which include:

  • Combustion: It reacts with oxygen to produce carbon dioxide and water, releasing energy.
  • Halogenation: Dotriacontane can react with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.
  • Oxidation: It can be oxidized to form alcohols or carboxylic acids, although this typically requires harsh conditions .

The rate constant for its reaction with hydroxyl radicals in the vapor phase has been estimated at 4.2×1011 cm3/molecule4.2\times 10^{-11}\text{ cm}^3/\text{molecule} .

While dotriacontane itself is not known for significant biological activity, it has been studied for its role in biological systems. Its presence in plant waxes suggests a protective function against environmental stressors. Additionally, hydrocarbons like dotriacontane may influence the permeability of cell membranes and are involved in signaling pathways in certain organisms .

Dotriacontane can be synthesized through several methods:

  • Natural Extraction: It can be extracted from natural sources such as beeswax or plant cuticles.
  • Chemical Synthesis: Laboratory synthesis typically involves the reduction of higher fatty acids or their derivatives.
  • Fischer-Tropsch Synthesis: This process converts carbon monoxide and hydrogen into liquid hydrocarbons, including long-chain alkanes like dotriacontane .

Dotriacontane has several applications across various fields:

  • Cosmetics: Used as an emollient in skin care products due to its moisturizing properties.
  • Industrial Lubricants: It serves as a lubricant and additive in various mechanical applications.
  • Pharmaceuticals: Employed as an excipient in drug formulations.
  • Research: Utilized in studies related to surface chemistry and material science due to its unique properties .

Interaction studies involving dotriacontane focus on its behavior in different environments:

  • Surface Interactions: Research indicates that dotriacontane can modify surface properties of materials, affecting adhesion and wettability.
  • Biocompatibility: Studies suggest that dotriacontane exhibits low toxicity and good compatibility with biological tissues, making it a candidate for biomedical applications .

Dotriacontane shares similarities with other long-chain alkanes. Here are some comparable compounds:

Compound NameChemical FormulaMolecular WeightUnique Features
TriacontaneC30H62C_{30}H_{62}442.85 g/molShorter chain length; used in similar applications.
TetracontaneC40H82C_{40}H_{82}566.93 g/molLonger chain; higher melting point; primarily found in natural waxes.
HexacosaneC26H54C_{26}H_{54}366.68 g/molShorter than dotriacontane; commonly used in lubricants.

Uniqueness of Dotriacontane

Dotriacontane's uniqueness lies in its specific chain length, which provides distinct physical properties such as melting and boiling points that differ from both shorter and longer alkanes. Its applications in cosmetics and pharmaceuticals also highlight its versatility compared to other similar compounds .

Physical Description

White flakes; [Alfa Aesar MSDS]
Solid

Color/Form

Plates from benzene, chloroform, acetic acid, ether

XLogP3

16.9

Exact Mass

450.516452105 Da

Monoisotopic Mass

450.516452105 Da

Boiling Point

470 °C
466.00 to 467.00 °C. @ 760.00 mm Hg

Heavy Atom Count

32

Density

0.8124 g/cu cm at 20 °C

LogP

log Kow = 16.06 (est)

Decomposition

When heated to decomposition it emits acrid smoke and irritating vapors.

Melting Point

69.7 °C
74 - 75 °C

UNII

7KSV90RN23

Vapor Pressure

1.7X10-7 mm Hg at 25 °C (est)

Other CAS

544-85-4

Absorption Distribution and Excretion

Samples of the pork, veal and chicken imported into Italy from other countries were analyzed to ascertain saturated and unsaturated hydrocarbon levels. Gas chromatography-mass spectrometry analysis showed overall n-alkane levels to be in the range of 0.3-10.5 ppm. n-Alkanes ranged from C12-C33. Phytenes were found only in bovine tissue. No alkenes were present in any of the samples analyzed. /n-Alkanes/
Nose only inhalation exposure and intratracheal inoculation were described as methods which allow lung only exposures to hazardous materials. For nose only inhalation studies, animals were restrained in stocklike holders or whole body tubes and the nose of each animal protruded into either a chamber or channel where the aerosols were delivered. Over 70% of the material was deposited in the lung of the exposed animals, compared to 13% obtained by traditional exposure methods. There was little external body exposure and therefore little ingestion through preening. Particulate deposition and distribution were quite reproducible, with animal to animal variation of less than 20%. The major disadvantage to the nose only exposure system was that the animals were restrained and not allowed access to food or water during exposure. Results obtained using dotriacontane and catechol were described. For intratracheal inoculation, the material being studied was placed in the lung to allow direct interaction with lung cells. A blunt needle was carefully inserted down the throat of the animal, past the tracheal rings to the bifurcation of the lung where the material was injected. The technique was similar for rats, mice, and hamsters. The procedure was fairly simple and rapid, allowing injection of many animals per day. A wide range of treatment doses could be given and repeated over long periods of time; the chemicals bypassed the upper respiratory tract. The disadvantages to the method included the fact that this was not a normal route of exposure, anesthesia was required, the particle size delivered to the lung may not be uniform, and special care was needed to insure that animals survived the procedure.

Wikipedia

Dotriacontane

Biological Half Life

283.99 Days

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]

Methods of Manufacturing

The liquefaction of coal provides the greatest variety of saturated hydrocarbons. The Fischer-Tropsch synthesis produces alkanes from syngas (CO + H2) in the range C1 to C30 or higher depending on the process variant: depending on the catalyst employed, the synthesis yields predominantly liquid hydrocarbons in the gasoline range, along with gases from C1 to C4 when iron-based catalysts are used, while cobalt-based catalysts produce longer chain hydrocarbons in the diesel and wax range that often undergo, depending of the desired product slate, further processing, especially for gasoline generation. While iron-based Fischer-Tropsch catalysts generate complex mixtures that also include branched and olefinic hydrocarbons, cobalt-based catalysts produce streams that are rich in n-alkanes and are therefore suitable raw materials for detergents and for wax products. /Saturated Hydrocarbons/
Suitable sources for n-alkanes with more than six carbon atoms are the appropriate petroleum distillate fractions, from which the n-paraffins can be isolated in high isomeric purity (= 95% linearity) by selective separation techniques, especially fractional distillation. /Higher n-Alkanes/

General Manufacturing Information

Dotriacontane: ACTIVE
Dotriacontane is found in coconut. Dotriacontane is a constituent of Mentha aquatica (water mint).
Gas-phase dehydrogenation of n-alkanes over noble-metal catalysts yield the corresponding n-alkenes at low conversion rates (ca. 10%) with predominantly internal double bonds. The corresponding alkenes can be isolated in high purity by selective molecular-sieve processes. /Higher n-Alkanes/

Analytic Laboratory Methods

The chloroform-extractable lipid fraction of dissolved organic matter in seawater was analyzed by gravimetry, liquid chromatography, gas chromatography (GC), and gas chromatography-mass spectrometry (GC-MS). Gravimetric concentrations of dissolved lipids in the Gulf of Mexico were in the range of 60-160 mg/L in near-surface waters and 61-116 ug/L in near bottom waters and accounted for approximately 4% of the dissolved organic C. Over a 12-hr sampling period and a 5-day sampling period extensive variability in dissolved lipid quantity and quality were observed. The major percentage of extractable weight was collected in the polar liquid chromatographic fraction (55-95%). Gas chromatographic concentrations of the aliphatic fractions were in the range of 0.014-0.187 ug/L. Concentrations derived from gas chromatography were consistently lower than gravimetrically-derived concentrations. A number of compounds were tentatively identified by a combination of GC, GC-MS, and authentic standards. The major components of the analyzable dissolved lipids were n-alkanes (C16-C32), pristane, phytane, methyl, ethyl and propyl esters of fatty acids. Minor components included olefins and cycloalkanes, aromatics, short-chained acids, and possibly a lactone and an alcohol. All concentrations and compounds were indicative of a fairly pristine environment. The n-alkane distribution appears to be the result of marine and terrestrial inputs superimposed on a chronic low-level background of oil pollution. The fatty acid esters and other fragment molecules may be the result of the degradation of humic substances. A number of potential indicators of source were isolated. /n-Alkanes/
Petroleum-related contaminants in seafoods were analyzed. A GC (SIM) method was developed for the determination of contaminants, which covered 7 n-alkanes (C20-C32) and 7 polycyclic aromatic hydrocarbons (PAH), including benzo(a)pyrene, and dibenzothiophene (DBT). The detection limits were 2-3 ppb for n-alkane, 0.1-0.2 ppb for PAH and 0.2 ppb for DBT. The concentrations of petroleum-related contaminants in seafoods, collected either from waters that were outside the spill area or before the oil spill, were determined by the GC/MS (SIM) method. Levels of total n-alkanes ranged from nd (not detected) to 532 ppb and those of PAH and DBT ranged from nd to 15.5 ppb. The concentrations of n-alkanes and PAH in the visceral mass of squid and scallops were higher than those in their muscle tissues. /n-Alkanes/

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

Explore Compound Types